molecular formula C16H23FN4O3 B10991425 C16H23FN4O3

C16H23FN4O3

Cat. No.: B10991425
M. Wt: 338.38 g/mol
InChI Key: LQTOWYATQUJCGN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[2-fluoro-6-[(methylamino)carbonyl]-3-pyridinyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H23FN4O3

Molecular Weight

338.38 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-[2-(2-methoxyethylamino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C16H23FN4O3/c1-24-11-6-18-15(22)12-19-16(23)21-9-7-20(8-10-21)14-4-2-13(17)3-5-14/h2-5H,6-12H2,1H3,(H,18,22)(H,19,23)

InChI Key

LQTOWYATQUJCGN-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CNC(=O)N1CCN(CC1)C2=CC=C(C=C2)F

Origin of Product

United States

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